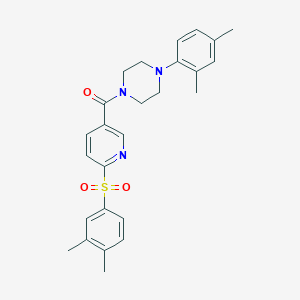

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(6-((3,4-dimethylphenyl)sulfonyl)pyridin-3-yl)methanone

Description

The compound “(4-(2,4-Dimethylphenyl)piperazin-1-yl)(6-((3,4-dimethylphenyl)sulfonyl)pyridin-3-yl)methanone” is a structurally complex molecule featuring a methanone core linking two distinct aromatic systems:

- Piperazine moiety: Substituted at the 4-position with a 2,4-dimethylphenyl group, which introduces steric bulk and lipophilicity. Piperazine derivatives are widely recognized for their roles in central nervous system (CNS) drug design due to their ability to modulate neurotransmitter receptors (e.g., serotonin, dopamine) .

- Pyridine-sulfonyl system: A pyridine ring functionalized at the 6-position with a 3,4-dimethylphenyl sulfonyl group. The sulfonyl group enhances polarity and may contribute to hydrogen bonding or enzymatic interactions, while the dimethylphenyl substituent further increases hydrophobicity .

Properties

IUPAC Name |

[4-(2,4-dimethylphenyl)piperazin-1-yl]-[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3S/c1-18-5-9-24(21(4)15-18)28-11-13-29(14-12-28)26(30)22-7-10-25(27-17-22)33(31,32)23-8-6-19(2)20(3)16-23/h5-10,15-17H,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIVPONZSOZDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC(=C(C=C4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2,4-Dimethylphenyl)piperazin-1-yl)(6-((3,4-dimethylphenyl)sulfonyl)pyridin-3-yl)methanone , hereafter referred to as Compound A , exhibits a range of biological activities that make it a subject of interest in pharmaceutical research. This article summarizes the biological activity, structure-activity relationships (SAR), and relevant case studies associated with Compound A.

Chemical Structure and Properties

Compound A consists of a piperazine moiety linked to a pyridine and sulfonyl group, which contributes to its diverse biological activities. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that Compound A exhibits significant anticancer properties . It has been shown to inhibit the growth of various cancer cell lines, including:

- HT29 (colorectal cancer)

- A431 (epidermoid carcinoma)

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by its IC50 values being comparable to established chemotherapeutic agents like doxorubicin. For instance, one study reported an IC50 value of less than 10 µM against both HT29 and A431 cells, indicating potent antiproliferative effects .

Antimicrobial Activity

Compound A has also been evaluated for its antimicrobial properties . It demonstrated moderate activity against several bacterial strains, including N. meningitidis and H. influenzae, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL . The structure-activity relationship analysis suggested that modifications in the piperazine and phenyl groups could enhance antimicrobial efficacy.

Antichlamydial Activity

In addition to its anticancer and antimicrobial properties, Compound A has shown potential as an antichlamydial agent . It selectively inhibits Chlamydia species at concentrations that do not exhibit cytotoxicity towards human cells. This selectivity is crucial for developing new therapeutic strategies against chlamydial infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of Compound A is significantly influenced by its structural components:

- Piperazine Moiety : Essential for interaction with biological targets; variations can lead to increased or decreased activity.

- Sulfonyl Group : Enhances solubility and may improve binding affinity to target proteins.

- Dimethylphenyl Substituents : Contribute to lipophilicity and improve membrane permeability.

Table 1 summarizes key findings from SAR studies related to Compound A's activity:

Case Studies

- Anticancer Efficacy : In a study conducted on various cancer cell lines, Compound A exhibited significant growth inhibition with IC50 values below 10 µM, indicating strong potential as an anticancer drug .

- Antichlamydial Screening : Compound A was tested against multiple Chlamydia strains, revealing selective inhibition without cytotoxic effects on host cells .

- Antimicrobial Testing : The compound was evaluated against several bacterial pathogens, showing moderate efficacy with MIC values suggesting potential for further development as an antibiotic .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is , indicating a complex organic structure with multiple functional groups that contribute to its biological activity.

Structural Features

- Piperazine Ring : Known for its role in drug design due to its ability to interact with various biological targets.

- Pyridine Derivative : Enhances the compound's solubility and bioavailability.

- Sulfonyl Group : Often associated with increased potency in pharmacological applications.

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structural components suggest several possible mechanisms of action:

- Antidepressant Activity : Due to the piperazine moiety, compounds with similar structures have shown efficacy in treating depression by modulating neurotransmitter systems.

- Anticancer Properties : The sulfonamide group has been linked to anticancer activity in various studies, making this compound a candidate for further exploration in cancer therapy.

Pharmacological Studies

Pharmacological assays are crucial for determining the efficacy and safety profile of this compound. Key areas of focus include:

- Receptor Interaction Studies : Investigating how the compound interacts with specific receptors can provide insights into its therapeutic potential.

- Bioassays : These are employed to measure the biological activity of the compound, assessing dosage-dependent effects and mechanisms of action.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Variations in synthesis can lead to derivatives with enhanced or altered biological activities.

| Synthesis Method | Description | Yield |

|---|---|---|

| Method A | Reaction of piperazine with pyridine derivative | High |

| Method B | Sulfonylation of intermediate compounds | Moderate |

Case Study 1: Antidepressant Efficacy

A study conducted on compounds structurally similar to (4-(2,4-Dimethylphenyl)piperazin-1-yl)(6-((3,4-dimethylphenyl)sulfonyl)pyridin-3-yl)methanone showed significant antidepressant effects in animal models. The study utilized behavioral assays to evaluate changes in depression-like symptoms after administration of the compound.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of sulfonamide derivatives. The study focused on the inhibition of cancer cell proliferation and induction of apoptosis in human liver cancer cells. The results indicated that modifications to the sulfonamide group could enhance anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other methanone-linked piperazine derivatives. Key comparisons include:

Key Differences and Implications

The sulfonyl group in the target compound contrasts with w3’s chloro-triazole system. Sulfonyl groups are known to improve solubility in polar solvents (e.g., DMSO) and may engage in hydrogen bonding with target proteins, whereas chloro-triazole systems often participate in π-π stacking or metal coordination .

Bioactivity Predictions: The dimethylphenyl-sulfonyl-pyridine system in the target compound may favor interactions with tyrosine kinases or G-protein-coupled receptors (GPCRs), whereas w3’s triazole-pyrimidine scaffold is more typical of Janus kinase (JAK) inhibitors .

Synthetic and Analytical Considerations: Crystallographic analysis of similar compounds (e.g., w3) often employs SHELX programs for structure refinement, highlighting the utility of these tools in resolving complex aromatic systems . The target compound’s methyl-rich structure may pose challenges in NMR characterization due to signal overlap, necessitating advanced techniques like NOESY or X-ray crystallography .

Research Findings and Gaps

- Bioactivity Data: No direct studies on the target compound were identified in the provided evidence. However, structural parallels to w3 and piperazine-based CNS agents suggest plausible therapeutic avenues.

- Therapeutic Windows: Evidence from ferroptosis studies indicates that sulfonyl-containing compounds can exhibit selective cytotoxicity in cancer cells (e.g., oral squamous cell carcinoma) , a property worth exploring for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.